molecular formula C19H17N3O5 B11701474 Benzyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11701474
M. Wt: 367.4 g/mol
InChI Key: KOFRKMPTJWTECN-UHFFFAOYSA-N
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Description

Benzyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as Compound 4c) is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction. Its structure features a benzyl ester at position 5, a methyl group at position 6, and a 3-nitrophenyl substituent at position 4 of the tetrahydropyrimidine core. The 3-nitro group introduces strong electron-withdrawing effects, influencing electronic properties and biological interactions .

Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

benzyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H17N3O5/c1-12-16(18(23)27-11-13-6-3-2-4-7-13)17(21-19(24)20-12)14-8-5-9-15(10-14)22(25)26/h2-10,17H,11H2,1H3,(H2,20,21,24)

InChI Key

KOFRKMPTJWTECN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Standard Reaction Conditions

A representative procedure involves refluxing a mixture of 3-nitrobenzaldehyde (3 mmol), benzyl 3-oxobutanoate (3.6 mmol), urea (3.9 mmol), and cobalt hydrogen sulfate (Co(HSO₄)₂, 0.6 mmol) in absolute ethanol (4 mL). The reaction is typically monitored by thin-layer chromatography (TLC) until completion (4–6 hours). Post-reaction, the mixture is cooled, diluted with ice water, and filtered to isolate the crude product. Recrystallization from ethanol yields the pure compound.

Key Analytical Data for the Product:

  • FT-IR : Absorption peaks at 3224–3443 cm⁻¹ (N–H stretching of ureide), 1705–1720 cm⁻¹ (C=O of ester and ketone), and 1520 cm⁻¹ (NO₂ asymmetric stretching).

  • ¹H-NMR : δ 8.10–8.30 (m, aromatic protons from 3-nitrophenyl), δ 5.10–5.30 (s, benzyl CH₂), δ 2.30–2.50 (s, C-6 methyl).

  • Mass Spectrometry : Molecular ion peak [M+H]⁺ consistent with the molecular formula C₂₀H₁₇N₃O₆.

Alternative Catalytic Systems and Optimization

While Co(HSO₄)₂ is effective, other acid catalysts have been explored to enhance yield or reduce reaction time.

Trifluoroacetic Acid (TFA) as Catalyst

A modified Biginelli protocol employs trifluoroacetic acid (TFA) in acetylacetone/ethanol solvent systems. This method substitutes Co(HSO₄)₂ with TFA (10 mol%) and uses a 2:1 ratio of acetylacetone to ethanol. The reaction proceeds at 80°C for 3 hours, achieving comparable yields (75–85%).

Advantages of TFA Catalysis:

  • Shorter Reaction Time : 3 hours vs. 4–6 hours with Co(HSO₄)₂.

  • Milder Conditions : Lower temperatures reduce side reactions like ester hydrolysis.

Comparative Analysis of Synthetic Methods

The table below summarizes two validated methods for synthesizing this compound:

ParameterCo(HSO₄)₂ MethodTFA Method
Catalyst Co(HSO₄)₂ (20 mol%)TFA (10 mol%)
Solvent Absolute ethanolAcetylacetone:ethanol (2:1)
Temperature Reflux (78°C)80°C
Time 4–6 hours3 hours
Yield 70–80%75–85%
Purification Recrystallization (ethanol)Recrystallization (ethanol)

Mechanistic Insights into the Biginelli Reaction

The reaction mechanism proceeds via three stages:

  • Formation of the Knoevenagel Adduct : Condensation of 3-nitrobenzaldehyde and benzyl 3-oxobutanoate generates an α,β-unsaturated keto ester.

  • Nucleophilic Attack by Urea : The urea attacks the keto ester, forming a tetrahedral intermediate.

  • Cyclization and Dehydration : Acid-catalyzed cyclization yields the THPM core, followed by dehydration to aromatize the ring.

The 3-nitrophenyl group’s electron-withdrawing nature enhances the electrophilicity of the aldehyde, accelerating the Knoevenagel step.

Scalability and Industrial Applicability

Both methods are scalable to multi-gram syntheses. The Co(HSO₄)₂ method is preferred for large-scale production due to the catalyst’s low cost and ease of removal via aqueous workup. In contrast, the TFA method offers faster reaction times but requires handling corrosive acids.

Challenges and Limitations

  • Byproduct Formation : Overheating can lead to decarboxylation of the benzyl ester.

  • Sensitivity to Moisture : The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the β-keto ester.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Benzyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Benzyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, thereby disrupting biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Structural Variations :

  • Ester Group : Benzyl (Compound 4c) vs. ethyl/methyl esters (e.g., Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-...).
  • Aryl Substituents : 3-Nitrophenyl (Compound 4c) vs. 4-chlorophenyl (Compound 4b), 4-fluorophenyl (Compound 4d), or heterocyclic groups (e.g., thiophene, naphthyl).
  • Oxo vs. Thioxo : 2-Oxo (Compound 4c) vs. 2-thioxo derivatives (e.g., Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-...) .

Physicochemical Properties

Melting Points and Solubility :

Compound Melting Point (°C) Solubility Trends Reference
Compound 4c Not reported Likely low (benzyl ester)
Methyl 4-(4-nitrophenyl)-... 236 Moderate in polar solvents
Benzyl 4-(4-fluorophenyl)-. Not reported Higher than nitro derivatives

The 3-nitrophenyl group in Compound 4c enhances polarity but reduces solubility compared to fluorophenyl analogues. Methyl/ethyl esters generally exhibit higher solubility than benzyl derivatives due to lower molecular weight .

Cytotoxic and Antimicrobial Effects :

Compound Cytotoxicity (IC₅₀, μM) Antimicrobial Activity Reference
Compound 4c Not reported Moderate anti-HIV-1
Methyl 4-(naphthalen-2-yl)- 485.7 ± 1.5 High (TP inhibition)
Ethyl 4-(2-chlorophenyl)-.. - Weak

Compound 4c's 3-nitrophenyl group may enhance anti-HIV-1 activity compared to chlorophenyl derivatives, though naphthyl or trifluoromethyl groups show superior thymidine phosphorylase (TP) inhibition .

Antioxidant Activity :
Thioxo derivatives (e.g., 2-thioxo-...) exhibit stronger radical scavenging (IC₅₀ = 0.6 mg/mL) than oxo analogues like Compound 4c, where the nitro group may quench reactive oxygen species less effectively .

Electronic and Steric Effects

  • 3-Nitro vs.
  • Benzyl Ester : Introduces steric bulk, possibly reducing membrane permeability compared to ethyl/methyl esters .

Biological Activity

Benzyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N3O5C_{19}H_{17}N_{3}O_{5}, with a molecular weight of approximately 367.36 g/mol. The compound features a tetrahydropyrimidine core substituted with a nitrophenyl group and a benzyl ester.

Structural Representation

PropertyValue
Molecular FormulaC19H17N3O5C_{19}H_{17}N_{3}O_{5}
Molecular Weight367.36 g/mol
IUPAC NameThis compound
CAS Number300689-99-0

Synthesis and Characterization

The synthesis of this compound typically involves the Biginelli reaction or similar condensation methods using appropriate aldehydes and urea derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.

Characterization Techniques

  • NMR Spectroscopy : Utilized to determine the structure and purity.
  • Mass Spectrometry : Helps in confirming the molecular weight.
  • Infrared Spectroscopy : Used for functional group identification.

Biological Activity

This compound exhibits various biological activities:

Antimicrobial Activity

Research has indicated that compounds within the tetrahydropyrimidine class can possess significant antimicrobial properties. For instance, studies have shown that derivatives exhibit activity against various bacterial strains and fungi.

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Some derivatives have been reported to act as inhibitors of key enzymes such as tyrosinase and carbonic anhydrase. These enzymes play crucial roles in pigmentation and acid-base balance in biological systems.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that Benzyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli.
  • Anticancer Studies : In vitro assays showed that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value indicating potent activity.

Q & A

Q. Advanced Considerations

  • Regioselectivity : The 3-nitrophenyl group at the 4-position directs electron-withdrawing effects, influencing cyclization kinetics. Kinetic vs. thermodynamic control studies via NMR monitoring can resolve competing pathways .
  • Green chemistry alternatives : Solvent-free conditions or recyclable catalysts (e.g., montmorillonite K10) reduce environmental impact but may lower yield by 10–15% .

How does the 3-nitrophenyl substituent influence the compound’s reactivity and biological activity compared to analogs with halogen or methoxy groups?

Basic Research Focus
The 3-nitrophenyl group enhances electrophilicity at the 4-position, facilitating nucleophilic substitution reactions (e.g., SNAr). Compared to halogenated analogs (e.g., 3-bromophenyl derivatives), the nitro group:

  • Reduces metabolic stability due to nitroreductase susceptibility, as observed in cytotoxicity assays .
  • Increases dipole moment , altering binding affinities in enzyme inhibition studies (e.g., thymidine phosphorylase) .

Q. Advanced Research Focus

  • Structure-activity relationship (SAR) : Quantitative SAR (QSAR) models correlate nitro-group orientation (boat vs. chair conformation) with antimicrobial IC₅₀ values. Molecular docking (AutoDock Vina) reveals steric clashes in bromophenyl analogs, reducing target engagement .
  • Redox behavior : Cyclic voltammetry shows a reduction peak at -0.8 V (vs. Ag/AgCl) for the nitro group, suggesting potential prodrug activation under hypoxic conditions .

What crystallographic techniques are recommended for resolving structural ambiguities in this compound, particularly regarding ring conformation and hydrogen bonding?

Q. Basic Research Focus

  • Single-crystal X-ray diffraction (SCXRD) : SHELXTL (Bruker AXS) or OLEX2 with SHELXL refinement resolves the boat conformation of the dihydropyrimidinone ring, with torsion angles θ₁ (C4-C5-N1-C2) ≈ 15–25° .
  • Hydrogen bonding : N—H···O interactions (2.8–3.2 Å) stabilize the crystal lattice, visualized via ORTEP-3 .

Q. Advanced Research Focus

  • Disorder modeling : Partial occupancy of the benzyl group in polar space groups (e.g., P2₁/c) requires TLS refinement in SHELXL to address thermal motion artifacts .
  • Synchrotron radiation : High-resolution data (λ = 0.7 Å) at beamlines like APS 17-BM can detect weak NOE interactions for dynamic conformational analysis .

How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be systematically addressed?

Q. Basic Research Focus

  • Standardized assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MTT assay, 48-hour incubation) to minimize variability .
  • Purity validation : HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, as impurities <2% can skew IC₅₀ by 10–20% .

Q. Advanced Research Focus

  • Mechanistic deconvolution : CRISPR-Cas9 knockout models identify off-target effects (e.g., ROS generation in nitro-containing compounds) .
  • Meta-analysis : Pool data from ≥5 independent studies using Bayesian hierarchical models to estimate “true” activity ranges .

What computational strategies are effective for predicting the compound’s pharmacokinetic properties and toxicity?

Q. Basic Research Focus

  • ADMET prediction : SwissADME estimates moderate bioavailability (F ≈ 30–40%) due to high logP (~3.5) and PSA (~90 Ų) .
  • Toxicity screening : ProTox-II predicts hepatotoxicity (probability = 65%) linked to nitro group metabolism .

Q. Advanced Research Focus

  • Molecular dynamics (MD) : GROMACS simulations (CHARMM36 force field) model blood-brain barrier permeability, showing limited CNS penetration due to rigid tetrahydropyrimidine core .
  • Machine learning : DeepChem neural networks trained on ChEMBL data prioritize structural analogs with lower hERG channel inhibition .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Q. Basic Research Focus

  • pH stability : Degrades rapidly at pH > 8 (hydrolysis of ester group; t₁/₂ = 2 hours at pH 9), requiring buffered solutions (pH 5–7) for biological assays .
  • Thermal stability : Decomposes above 150°C (DSC/TGA), necessitating storage at -20°C under argon .

Q. Advanced Research Focus

  • Degradation pathway mapping : LC-MS/MS identifies major degradation products (e.g., 3-nitrobenzoic acid) under accelerated stability conditions (40°C/75% RH) .
  • Light sensitivity : UV-Vis spectroscopy (λmax = 320 nm) confirms photooxidation of the nitro group, requiring amber vials for long-term storage .

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